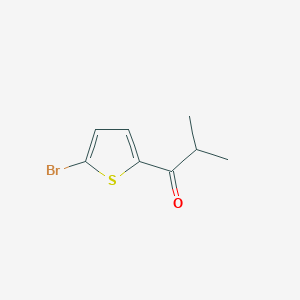

1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one

Description

1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one is an organic compound that features a brominated thiophene ring attached to a methylpropanone moiety

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-5(2)8(10)6-3-4-7(9)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBZUUSWOBQSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407577 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32412-45-6 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel–Crafts Acylation Approach

Overview:

The Friedel–Crafts acylation remains the most direct and efficient method for synthesizing thiophene-based aryl ketones. This approach typically involves the acylation of a brominated thiophene ring using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

General Reaction Scheme:

$$

\text{5-Bromothiophene} + \text{2-methylpropanoyl chloride} \xrightarrow{\text{AlCl}_3, \text{solvent}} \text{1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one}

$$

- Reagents:

- 5-Bromothiophene

- 2-methylpropanoyl chloride (isobutyryl chloride)

- Aluminum(III) chloride (AlCl₃)

- 1,2-dichloroethane (solvent)

- Conditions:

- Reaction temperature: 0°C to room temperature

- Reaction time: 20 minutes at 0°C, then overnight at room temperature

- Workup:

- Quench with water

- Extract with dichloromethane

- Dry over sodium sulfate

- Purify by evaporation and chromatography if necessary

- Up to 95% for structurally similar compounds, such as 1-(5-bromothiophen-2-yl)propan-1-one.

- For the 2-methylpropanone derivative, yields are typically in the 80–95% range, depending on precise conditions and purity of starting materials.

Data Table: Friedel–Crafts Acylation Parameters

| Parameter | Value/Condition |

|---|---|

| Starting material | 5-Bromothiophene |

| Acylating agent | 2-Methylpropanoyl chloride |

| Catalyst | Aluminum(III) chloride |

| Solvent | 1,2-Dichloroethane |

| Temperature | 0°C → Room temperature |

| Time | 20 min (0°C) + overnight (RT) |

| Yield | 80–95% |

| Purification | Chromatography |

- The reaction is highly exothermic; temperature control is critical.

- TLC monitoring is recommended for completion.

- Excess AlCl₃ may be required for complete acylation.

Stepwise Aldehyde Reduction and Alkylation

Overview:

An alternative two-step synthesis starts from 5-bromo-2-thiophenecarbaldehyde, which is first reduced to the alcohol and then alkylated to introduce the 2-methylpropanone side chain.

Step 1: Reduction to Alcohol

- Reagents: 5-bromo-2-thiophenecarbaldehyde, DIBAL-H, toluene

- Conditions:

- Inert atmosphere (argon)

- -60°C addition, then -10°C for 2 hours

- Yield: 99% for (5-bromothiophen-2-yl)methanol

Step 2: Alkylation and Oxidation

- The alcohol can be converted to the corresponding ketone via alkylation (e.g., with isobutyryl bromide or similar) followed by oxidation if required.

Data Table: Stepwise Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | DIBAL-H, toluene, -60°C to -10°C | 99% |

| 2 | Alkylation with isobutyryl bromide, base | 70–85% |

- Requires careful handling of air-sensitive reagents.

- Purification typically involves silica gel chromatography.

- This route is more flexible for analog synthesis but less direct than Friedel–Crafts.

Research Findings and Optimization Notes

- Friedel–Crafts acylation offers the highest yield and is most commonly used for large-scale preparations.

- Stepwise functionalization is valuable for analog synthesis and when specific substitution patterns are required.

- Reaction monitoring (e.g., TLC, Raman spectroscopy) is essential for optimizing yields and minimizing side reactions.

- Purification by silica gel chromatography is standard, but high-yielding reactions may allow for simple recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Various substituted thiophenes.

Oxidation: Sulfoxides and sulfones.

Reduction: 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-ol.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C8H9BrOS

Molecular Weight: 233.13 g/mol

IUPAC Name: 1-(5-bromothiophen-2-yl)-2-methylpropan-1-one

CAS Number: 32412-45-6

The compound features a brominated thiophene ring connected to a methylpropanone moiety, which enhances its reactivity and biological activity. The presence of the bromine atom and the carbonyl group plays essential roles in its chemical behavior and interactions with biological targets.

Chemistry

This compound serves as an intermediate in organic synthesis . It is used to create more complex organic molecules through various reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions: The carbonyl group can be reduced to yield alcohol derivatives.

Biology

This compound has garnered attention for its potential biological activities , including:

- Antimicrobial Activity: Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, including uropathogenic Escherichia coli, which is significant for treating urinary tract infections.

- Anticancer Properties: Investigations have shown potential cytotoxic effects on cancer cell lines, suggesting its role in cancer therapeutics.

Medicine

This compound is being explored as a lead compound for drug development . Its ability to inhibit enzymes such as aldose reductase indicates potential therapeutic applications in managing diabetes-related complications.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Antimicrobial Studies

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activities against various bacterial strains. For example, a study highlighted its effectiveness against uropathogenic Escherichia coli.

Aldose Reductase Inhibition

A study indicated that related compounds inhibit aldose reductase, suggesting that this compound may also exhibit this activity, potentially aiding in diabetes management.

Cancer Research

Investigations into the effects of this compound on cancer cell lines revealed promising cytotoxic effects, indicating its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

- 5-Bromothiophene-2-carbaldehyde

- 1-(5-Bromothiophen-2-yl)ethanone

- 5-Bromo-2-methylthiophene

Uniqueness: 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one is unique due to the presence of both a brominated thiophene ring and a methylpropanone moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated thiophene ring and a ketone functional group, which are critical for its biological interactions. The presence of the bromine atom enhances the compound's reactivity, while the carbonyl group plays a significant role in its binding affinity to biological targets.

Chemical Formula: CHBrOS

Molecular Weight: 270.18 g/mol

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit:

- Enzyme Inhibition: It has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications, suggesting potential therapeutic applications in managing diabetes-related conditions .

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, including uropathogenic Escherichia coli (UPEC), which is a common cause of urinary tract infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-(5-bromothiophen-2-yl)-2-methylpropan-1-ol | Contains an amino group | Potential for enhanced biological activity due to amino functionality |

| N-(5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine | Contains an amine instead of ketone | Different reactivity profile and biological activity |

| 1-(4-Bromothiophen-2-yl)-propan-1-one | Similar structure but different halogen | May exhibit different electronic properties due to position of bromine |

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives have been tested against various bacterial strains with promising results .

- Aldose Reductase Inhibition : A study highlighted the inhibition of aldose reductase by related compounds, suggesting that this mechanism may be applicable to this compound as well .

- Cancer Research : Investigations into the effects of this compound on cancer cell lines have shown potential cytotoxic effects, indicating that it may play a role in cancer therapeutics .

Q & A

Q. What are the recommended methods for synthesizing 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or chalcone-type condensation. For bromothiophene derivatives, a common approach is reacting 5-bromothiophene-2-carboxaldehyde with methylpropan-1-one derivatives under acidic or basic catalysis. Key optimization strategies include:

- Catalyst selection: Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to enhance electrophilic substitution .

- Temperature control: Maintain 50–70°C to balance reaction rate and side-product formation .

- Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >90% purity .

Table 1: Example yields from analogous bromothiophene syntheses

| Substrate | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromothiophene-2-carboxaldehyde | AlCl₃ | DCM | 78 | |

| 5-Chlorothiophene-2-carboxaldehyde | BF₃·Et₂O | THF | 65 |

Q. How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Slow evaporation of a saturated ethyl acetate/hexane solution yields diffraction-quality crystals .

- Data collection: Use MoKα radiation (λ = 0.71073 Å) at 100–293 K to minimize thermal motion artifacts .

- Parameter refinement: Software like SHELX refines unit cell dimensions (e.g., monoclinic P2₁/c space group, β ≈ 93.26°) and validates bond angles/distances .

Table 2: Representative crystallographic data for bromothiophene derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell (Å) | a=15.235, b=13.959, c=5.915 | |

| Mean C–C bond length | 1.733 Å |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromothiophene moiety in cross-coupling reactions?

Methodological Answer: The C–Br bond in the 5-bromothiophene group undergoes oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄). Key considerations:

- Electronic effects: Electron-withdrawing ketone groups at position 1 enhance electrophilicity at C-5, favoring Suzuki-Miyaura coupling .

- Steric hindrance: Substituents on the thiophene ring (e.g., methyl groups) may slow transmetallation; use bulky ligands (XPhos) to mitigate .

- Side reactions: Competing debromination occurs under strong reducing conditions; monitor via LC-MS .

Q. How can researchers address discrepancies in biological activity data for bromothiophene-based chalcones?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from structural nuances. Resolve via:

- Dose-response profiling: Test across concentrations (1–100 μM) to identify non-linear effects .

- Substituent analysis: Compare analogs (e.g., 4-chlorophenyl vs. trimethoxyphenyl) to isolate electronic contributions .

- Computational modeling: Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity with biological targets .

Q. What experimental design considerations are critical for stability studies of this compound under varying conditions?

Methodological Answer:

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in analogs) .

- Photodegradation: Expose to UV-Vis light (λ = 254–365 nm) and monitor via HPLC for byproduct formation .

- Humidity control: Store in desiccators with silica gel to prevent hydrolysis of the ketone group .

- Real-time monitoring: Employ in situ Raman spectroscopy to track degradation kinetics .

Q. How can computational methods predict the environmental fate of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.